molecular formula C20H21NO6S B506006 3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 573938-98-4

3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B506006
CAS No.: 573938-98-4
M. Wt: 403.5g/mol
InChI Key: APGSZBDDLOCFDY-UHFFFAOYSA-N
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Description

3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups, including hydroxyl, methoxy, and thienylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrol-2-one ring.

    Introduction of the Thienylcarbonyl Group: This step typically involves the acylation of the pyrrol-2-one core with a thienylcarbonyl chloride in the presence of a base such as triethylamine.

    Addition of the Hydroxyethoxyethyl Group: This step involves the reaction of the intermediate with ethylene glycol under acidic conditions to introduce the hydroxyethoxyethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The thienylcarbonyl group can be reduced to form thienyl alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (e.g., NaCl, NaBr) and amines (e.g., NH3, RNH2).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone
  • 2-hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methyl-1-propanone

Uniqueness

3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

573938-98-4

Molecular Formula

C20H21NO6S

Molecular Weight

403.5g/mol

IUPAC Name

4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H21NO6S/c1-26-14-6-4-13(5-7-14)17-16(18(23)15-3-2-12-28-15)19(24)20(25)21(17)8-10-27-11-9-22/h2-7,12,17,22,24H,8-11H2,1H3

InChI Key

APGSZBDDLOCFDY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C3=CC=CS3

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C3=CC=CS3

Origin of Product

United States

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